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These application notes provide a comprehensive overview and detailed protocols for the
sensory evaluation of fermented beverages. The methodologies outlined are critical for quality
control, product development, and research in the food and beverage industry. Adherence to
standardized sensory evaluation techniques ensures the generation of reliable and
reproducible data, which is essential for understanding consumer perception and product
performance.

l. Introduction to Sensory Evaluation

Sensory evaluation is a scientific discipline used to evoke, measure, analyze, and interpret
reactions to the characteristics of food and beverages as they are perceived by the senses of
sight, smell, taste, touch, and hearing.[1] For fermented beverages, sensory analysis is a
crucial tool for assessing quality, consistency, and consumer acceptability.[2][3] It allows for the
characterization of complex flavor profiles, the detection of off-flavors, and the tracking of
sensory changes over time.

Il. Panelist Selection and Training

The reliability of sensory data is highly dependent on the panelists. Therefore, proper selection
and training are paramount.
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. Panelist Recruitment and Screening: Potential panelists should be recruited from the target

population and screened for their sensory acuity, availability, and motivation.[4][5][6] The

screening process typically involves a series of tests to assess their ability to discriminate

between different stimuli.[6][7]

2.

Basic Taste Identification: Panelists are asked to identify sweet, sour, salty, bitter, and umami
solutions.[6]

Odor Recognition: Panelists are tested on their ability to identify common odors.[6]
Color Vision Tests: Tests like the Ishihara test are used to screen for color blindness.[6]

Triangle Tests: This discrimination test is often used to assess a candidate's ability to detect
subtle differences between samples.[5][8]

Panelist Training: Selected panelists undergo extensive training to familiarize them with the

specific sensory attributes of the fermented beverage being tested.[4][7] Training aims to

develop a consistent vocabulary and rating techniqgue among panelists.[7]

Attribute Recognition: Panelists are trained to identify and describe specific aroma, flavor,
and texture attributes relevant to the product.[4]

Reference Standards: Panelists are provided with reference standards to anchor their
perceptions of different sensory attributes.[7]

Intensity Rating: Panelists are trained to use a rating scale consistently to quantify the
intensity of each attribute.[7]

Calibration: Regular calibration sessions are held to ensure that all panelists are evaluating
and scoring products in a similar manner.[7]

lll. Sensory Evaluation Techniques

There are three main classes of sensory tests: discriminative, descriptive, and affective.[9]

A. Discriminative Testing
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Discriminative tests are used to determine if a sensory difference exists between two or more
samples.[9][10]

1. Triangle Test: The triangle test is one of the most common discrimination tests.[8][10]
Panelists are presented with three coded samples, two of which are identical and one is
different. They are asked to identify the odd sample.[8][10][11]

Experimental Protocol: Triangle Test

e Sample Preparation:

o

Ensure all samples are at a uniform and constant temperature (e.g., 20-22°C for wine).[12]

[¢]

Present samples in identical, clean, and odor-free glassware.[1]

[¢]

Code each glass with a random three-digit number.[10]

[e]

Pour a consistent volume of the beverage into each glass (e.g., 30 mL for wine).[12]

o

Cover the glasses to retain volatile aromas.[12]
o Test Procedure:

o Present the three samples simultaneously to each panelist in a random order.[11][12]
There are six possible presentation orders (AAB, ABA, BAA, ABB, BAB, BBA).

o Instruct panelists to evaluate the samples from left to right.[11]

o Panelists are required to choose the sample they believe is different, even if they are not
certain (a forced choice).[11]

o Provide water and unsalted crackers for palate cleansing between samples.[9]
e Data Analysis:

o The number of correct identifications is counted.
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o The statistical significance is determined by comparing the number of correct responses to
a statistical table based on the number of panelists and the desired significance level (e.g.,
p < 0.05).

Table 1: Example Data from a Triangle Test

Correctly Identified Odd

Panelist ID Sample Codes Presented
Sample (Yes/No)
001 123, 456, 789 Yes
002 456, 123, 789 No
003 789, 456, 123 Yes
Total Correct X
Total Panelists N

B. Descriptive Analysis

Descriptive analysis is used to identify and quantify the sensory attributes of a product.[9][13]
Quantitative Descriptive Analysis (QDA®) is a common method where trained panelists rate the
intensity of various sensory attributes on a scale.[2]

Experimental Protocol: Quantitative Descriptive Analysis (QDA®)
e Lexicon Development:

o A panel of trained assessors comes to a consensus on a list of sensory terms (lexicon)
that best describe the aroma, flavor, and mouthfeel of the fermented beverage.

o Reference standards are used to define each attribute in the lexicon.
o Sample Evaluation:

o Samples are prepared and presented in the same manner as for discriminative tests
(coded, uniform temperature, etc.).
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o Panelists individually rate the intensity of each attribute for each sample on an
unstructured line scale (e.g., 0 = not perceived, 100 = very intense).

o Data Analysis:

o The intensity ratings from each panelist are collected.

o The mean intensity for each attribute is calculated across all panelists for each product.

o Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to identify
significant differences between products.

Table 2: Example Quantitative Data from a Descriptive Analysis of Two Beers

Sensory Attribute Beer A (Mean Beer B (Mean p-value
Intensity) Intensity)

Aroma

Hoppy 75.2 45.8 <0.05

Malty 30.1 55.3 <0.05

Fruity 60.5 62.1 >0.05

Flavor

Bitterness 80.3 50.7 <0.05

Sweetness 25.6 40.2 <0.05

Mouthfeel

Carbonation 70.8 68.9 >0.05

Body 45.1 60.4 <0.05

C. Affective Testing

Affective tests, also known as consumer tests, measure the liking or preference for a product.
[9] These tests require a large number of untrained consumers to ensure the results are
representative of the target population.
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1. Preference Test: Panelists are asked to state which sample they prefer.

2. Acceptance Test: Panelists rate their liking of a product on a hedonic scale (e.g., a 9-point
scale from "dislike extremely” to "like extremely").[14]

Experimental Protocol: Acceptance Test (9-Point Hedonic Scale)
o Panelist Recruitment:

o Recruit a large number of consumers (typically 50 or more) who are users of the product
category.

o Sample Preparation and Presentation:
o Prepare and present samples as previously described.
» Evaluation:

o Instruct panelists to taste each sample and rate their overall liking on the 9-point hedonic
scale.

o Additional questions about the liking of specific attributes (e.g., appearance, aroma, flavor)
can also be included.

o Data Analysis:
o The mean hedonic scores for each product are calculated.

o Statistical tests (e.g., t-test, ANOVA) are used to determine if there are significant
differences in liking between products.

Table 3: Example Quantitative Data from an Acceptance Test of Two Fermented Dairy Drinks

Mean Overall Liking Score o
Product ) Standard Deviation
(9-point scale)

Drink X 7.2 15

Drink Y 5.8 1.8
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IV. Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described sensory evaluation
techniques.

Affective Testing

. Consumers Rate Liking Analyze Data
Propare & Code Samples H ) )

Descriptive Analysis

Develop Lexicon & Panelists Rate > Analyze Data
Slait Reference Standards icpacieodeisanbles Attribute Intensities (Mean Scores, Stats) Ead

Discriminative Testing

Start Prepare & Code Samples Present Three Samples Panelist Identifies Analyze Data End
(A, B) (e.g., AAB, ABA) Odd Sample (Count Correct)

Click to download full resolution via product page

Caption: General workflows for sensory evaluation techniques.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b038806?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

(Prepare two identical samples (A) and one different sample (B))

'

Code all samples with random 3-digit numbers

'

Present the three coded samples to the panelist

( Panelist evaluates samples and identifies the ‘odd’ sample )
( Record the panelist's choice )

( Compile results from all panelists and perform statistical analysis )
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Caption: Detailed workflow for the Triangle Test.
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( Panel develops a descriptive lexicon for the product category]

(Train panelists on the lexicon using reference standards]
[Prepare and code product samples]

[ Panelists individually rate the intensity of each attribute for all samples ]

:

[ Collect intensity data from all panelists ]

:

( Perform statistical analysis (e.g., ANOVA, PCA) on the data ]

:

(Generate sensory profile maps and reports]
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Caption: Workflow for Quantitative Descriptive Analysis (QDA®).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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